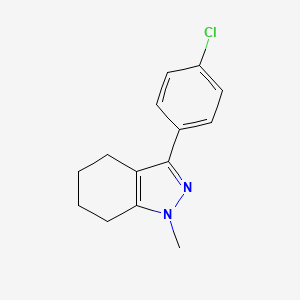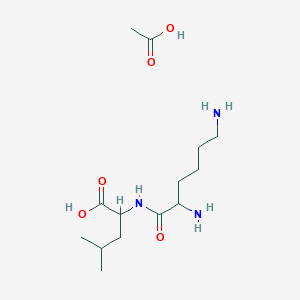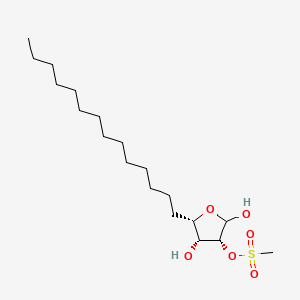
3,6,2',3'-Tetramethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,2’,3’-Tetramethoxyflavone is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Polymethoxyflavones, in particular, are more lipophilic than their hydroxylated counterparts, which can influence their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,2’,3’-Tetramethoxyflavone typically involves the methylation of hydroxylated flavones. One common method is the methylation of 3,6,2’,3’-tetrahydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of 3,6,2’,3’-Tetramethoxyflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,2’,3’-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the flavone backbone to a hydroxyl group.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated flavones.
Substitution: Various substituted flavones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its anticancer activities, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3,6,2’,3’-Tetramethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing the expression of cleaved caspase-9, caspase-7, caspase-3, and PARP proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB pathway.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
3,6,2’,3’-Tetramethoxyflavone can be compared with other polymethoxyflavones such as:
Tangeretin: Another polymethoxyflavone with similar anticancer and anti-inflammatory properties.
Nobiletin: Known for its neuroprotective and anticancer activities.
Sinensetin: Exhibits anti-inflammatory and antioxidant properties.
The uniqueness of 3,6,2’,3’-Tetramethoxyflavone lies in its specific methoxy group arrangement, which can influence its biological activities and make it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C19H18O6 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
2-(2,3-dimethoxyphenyl)-3,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-8-9-14-13(10-11)16(20)19(24-4)18(25-14)12-6-5-7-15(22-2)17(12)23-3/h5-10H,1-4H3 |
Clé InChI |
YKUQLYQLJOPIAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)






![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
